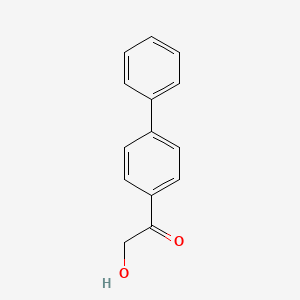

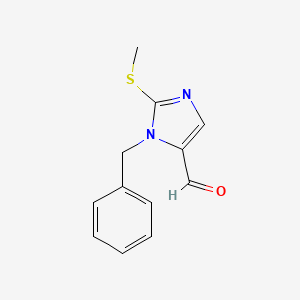

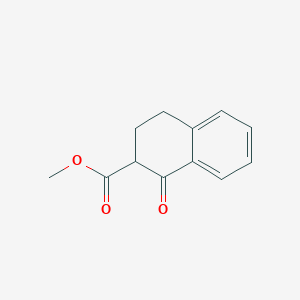

2-氟-3-羟基-4-甲氧基苯甲醛

描述

Synthesis Analysis

The synthesis of related fluorinated benzaldehydes has been reported in several studies. For instance, a facile synthesis of 3-fluoro-4-methoxybenzaldehyde was achieved through the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether after basification with potassium carbonate, yielding an 87.3% success rate . This method simplifies the synthetic process and avoids the use of concentrated hydrochloric and sulfuric acids, reducing industrial production damage and cost .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde was found to have planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge . This structural information can be useful in predicting the conformation and reactivity of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde.

Chemical Reactions Analysis

Fluorinated benzaldehydes are versatile intermediates in various chemical reactions. The fluorogenic aldehyde bearing a 1,2,3-triazole moiety was used to monitor aldol reactions through fluorescence changes . Additionally, the oxidation of substituted 4-fluorobenzaldehydes has been applied in the syntheses of fluorinated phenols . These studies demonstrate the reactivity of fluorinated benzaldehydes in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes have been investigated through spectroscopic studies. For instance, intramolecular charge transfer effects on 4-hydroxy-3-methoxybenzaldehyde were studied, revealing the presence of locally excited and intramolecular charge transfer states . Structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions were also investigated, showing conformational changes and isomerization upon UV irradiation . These findings provide a foundation for understanding the behavior of 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde under various conditions.

科学研究应用

合成和化学转化

- 一项研究展示了一种简化的合成3-氟-4-甲氧基苯甲醛的方法,这种化合物在结构上与2-氟-3-羟基-4-甲氧基苯甲醛相关,避免了使用浓酸,降低了生产成本和环境影响(Wang Bao-jie, 2006)。

抗癌性能

- 研究合成康柏他定A-4的氟化类似物,使用氟化苯甲醛包括化合物如3-氟-4-甲氧基苯甲醛,揭示了这些类似物强大的细胞生长抑制性能,暗示了在癌症治疗中的潜在应用(N. Lawrence et al., 2003)。

生物转化和酶反应

- 白腐木真菌Bjerkandera adusta被研究其产生新型卤代芳香化合物的能力,包括氯氟甲氧基苯甲醛,使用氟标记的前体。这表明了在生产各种用途的专用卤代化合物中的潜在应用(F. R. Lauritsen & A. Lunding, 1998)。

制药和化学中间体

- 从4-溴-2-氟甲苯合成的甲基4-溴-2-甲氧基苯甲酸酯,涉及到一个步骤,使用了相关化合物4-溴-2-氟苯甲醛,突出了其在制药和化学制造中的中间体作用(Chen Bing-he, 2008)。

光谱分析和分子相互作用

- 对4-羟基-3-甲氧基苯甲醛的研究探讨了其在不同环境中的吸收和荧光特性,有助于理解光谱分析中的分子相互作用(N. Rajendiran & T. Balasubramanian, 2008)。

结构和构象研究

- 在低温条件下对3-氟和3-氟-4-甲氧基苯甲醛的研究提供了关于这些化合物的结构转变和构象的见解,这对于理解它们在各种物理状态下的行为以及在材料科学中的潜在应用是重要的(G. O. Ildız, J. Konarska, & R. Fausto, 2018)。

风味和香料行业应用

- 2-羟基-4-甲氧基苯甲醛,一种类似于2-氟-3-羟基-4-甲氧基苯甲醛的化合物,被确定为贡献蒙迪亚怀特根皮味道和香气的关键成分,表明在风味和香料行业中的潜在应用(K. Mukonyi & I. Ndiege, 2001)。

抗氧化和抗微生物研究

- 从2-羟基-4-甲氧基苯甲醛衍生的席夫碱表现出显著的抗黄曲霉毒素和抗微生物活性,暗示了新型抗微生物剂的开发潜力(Nanishankar V. Harohally et al., 2017)。

晶体学和分子建模

- 对甲氧基苯甲醛肟衍生物的晶体结构的研究,包括2-和3-甲氧基苯甲醛,提供了有关它们构象和氢键模式的宝贵信息,这在晶体学和分子设计领域具有相关性(L. Gomes et al., 2018)。

电合成和放射化学

- 在旨在开发新型18F-氟芳香化合物的研究中,探讨了氟代苯甲醛的电合成和放射化学应用,表明其在核医学和成像技术中具有潜在应用(P. Chakraborty & M. Kilbourn, 1991)。

电化学传感

- 一项关于香草醛的电化学传感研究,香草醛在结构上与2-氟-3-羟基-4-甲氧基苯甲醛相关,强调了这些化合物在开发用于各种应用的敏感和选择性传感器中的潜力(V. Manikandan et al., 2022)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

属性

IUPAC Name |

2-fluoro-3-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWGNIURZTZLNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344595 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

CAS RN |

79418-73-8 | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79418-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol](/img/structure/B1330646.png)

![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)